5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of 3-fluorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) are used to facilitate cyclization reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Scientific Research Applications
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific molecular targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(3-Bromophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(3-Methylphenyl)-1,3,4-thiadiazole-2-thiol
Comparison
Compared to its analogs, 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets. This makes it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
276254-76-3 |
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Molecular Formula |
C8H5FN2S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H5FN2S2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
InChI Key |
KMUGZQUJQXAZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=S)S2 |
Origin of Product |
United States |
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